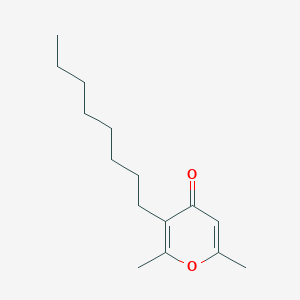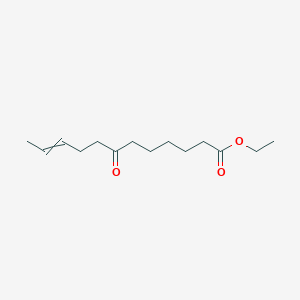
Ethyl 7-oxododec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-oxododec-10-enoate is a chemical compound with the molecular formula C14H24O3. It is an ester derived from the reaction between ethyl alcohol and 7-oxododec-10-enoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 7-oxododec-10-enoate can be synthesized through several methods. One common approach involves the esterification of 7-oxododec-10-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Tishchenko disproportionation reaction, where undec-10-enal is converted to undec-10-enyl undec-10-enoate using a catalyst like aluminum isopropoxide. This intermediate can then be oxidized to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-oxododec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Ethyl 7-oxododec-10-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 7-oxododec-10-enoate involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the compound undergoes a transfer of electrons facilitated by reducing agents, leading to the formation of alcohols or alkanes. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
Ethyl 7-oxododec-10-enoate can be compared with other similar compounds, such as:
Ethyl 7-oxododecanoate: Lacks the double bond present in this compound, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl 7-oxoundec-10-enoate: Has a shorter carbon chain, which influences its boiling point and solubility.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
109529-12-6 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
ethyl 7-oxododec-10-enoate |
InChI |
InChI=1S/C14H24O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3,5H,4,6-12H2,1-2H3 |
Clé InChI |
BINLGSBBMADNGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC(=O)CCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




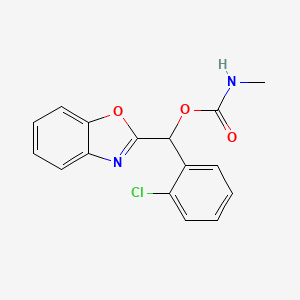
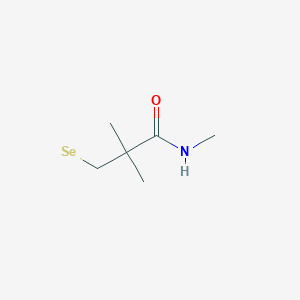


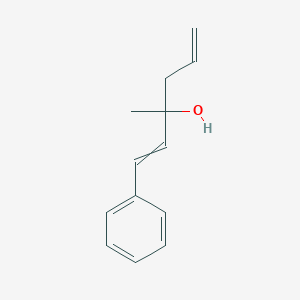
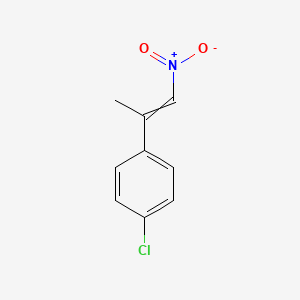
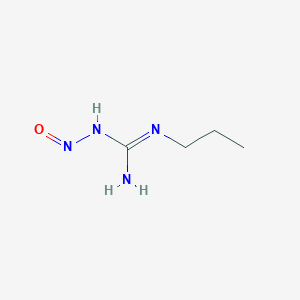
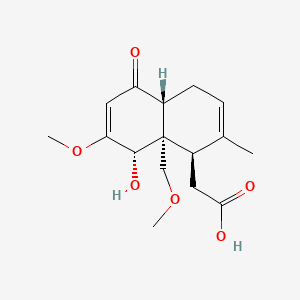
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
